![molecular formula C10H16ClN B3030026 (R)-1-(p-Tolyl)propan-1-amine hydrochloride CAS No. 856646-02-1](/img/structure/B3030026.png)
(R)-1-(p-Tolyl)propan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between an acyl chloride (such as ethanoyl chloride) and an amine (such as ethylamine). The mechanism proceeds through nucleophilic addition and elimination steps . The first stage involves the nucleophilic attack of the amine’s lone pair on the positive carbon atom of the acyl chloride. Subsequently, the elimination stage occurs, leading to the formation of an N-substituted amide and a chloride ion.
Scientific Research Applications
PFAS Removal with Amine-Functionalized Sorbents
Amine-containing sorbents, such as those functionalized with (R)-1-(p-Tolyl)propan-1-amine or similar compounds, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This suggests potential applications in water treatment and environmental remediation efforts (Ateia et al., 2019).
Polymerization Initiators
Amines, including compounds similar to (R)-1-(p-Tolyl)propan-1-amine hydrochloride, can serve as (co)initiators in the ring-opening polymerization of cyclic esters. This application is significant in the synthesis of biodegradable polymers, where the amine initiators facilitate controlled polymerization, leading to materials with potential applications in medical devices, biodegradable plastics, and drug delivery systems (Duda et al., 2005).
properties
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMBXZLOUIZLE-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704146 | |
Record name | (1R)-1-(4-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(p-Tolyl)propan-1-amine hydrochloride | |
CAS RN |
856646-02-1, 239105-47-6 | |
Record name | Benzenemethanamine, α-ethyl-4-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856646-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(4-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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